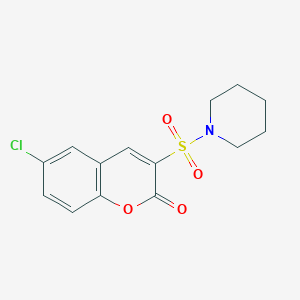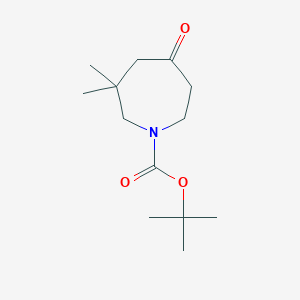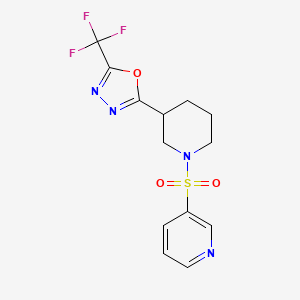![molecular formula C17H20N4O4S B2564484 N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 2176152-35-3](/img/structure/B2564484.png)
N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Characterization in Chemical Reactions
N-((6-methylpyrimidin-4-yl)methyl)-4-(morpholinosulfonyl)benzamide and its derivatives are involved in various synthesis and characterization studies. These studies often focus on the chemical reactions of these compounds with other elements or molecules, leading to the formation of new derivatives with potential applications in different fields. For example, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives and their evaluation for anti-microbial activity have been explored (Vijaya Laxmi, Ravi, & Nath, 2019). This indicates the potential use of these compounds in developing new antimicrobial agents.
2. Role in Antimicrobial and Antifungal Activities
Several studies have been conducted to evaluate the antimicrobial and antifungal activities of compounds derived from N-((6-methylpyrimidin-4-yl)methyl)-4-(morpholinosulfonyl)benzamide. For instance, compounds synthesized from 5-alkyl-6-(substituted benzyl)-2-thiouracils showed significant antibacterial and antifungal activities (Attia et al., 2013). This suggests that derivatives of this compound could be valuable in creating new treatments for infections.
3. Potential in Cancer Research
Compounds related to N-((6-methylpyrimidin-4-yl)methyl)-4-(morpholinosulfonyl)benzamide have been investigated for their potential application in cancer research. For example, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a small molecule histone deacetylase inhibitor shows promise in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008). Such studies highlight the potential of these compounds in developing new anticancer drugs.
4. Investigation in Anti-Inflammatory and Analgesic Activities
Research has also been conducted on the anti-inflammatory and analgesic activities of derivatives of N-((6-methylpyrimidin-4-yl)methyl)-4-(morpholinosulfonyl)benzamide. The synthesis of new Visnagen and Khellin Furochromone Pyrimidine Derivatives and their evaluation for these activities indicate potential medical applications (Abu‐Hashem & Youssef, 2011).
5. Exploring Various Chemical Transformations
Various chemical transformations of compounds related to N-((6-methylpyrimidin-4-yl)methyl)-4-(morpholinosulfonyl)benzamide have been studied. These transformations lead to the synthesis of novel derivatives with potential applications in different sectors, including pharmaceuticals and chemical industries. For example, the synthesis and characterization of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide and its antibacterial study showcase the versatility of these compounds in chemical research (Adam et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins such as the heat shock protein hsp 90-alpha .
Biochemical Pathways
Compounds that target proteins like the heat shock protein hsp 90-alpha are often involved in pathways related to stress response and protein folding .
Result of Action
Compounds that target proteins like the heat shock protein hsp 90-alpha can potentially influence cellular stress responses and protein homeostasis .
Properties
IUPAC Name |
N-[(6-methylpyrimidin-4-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-13-10-15(20-12-19-13)11-18-17(22)14-2-4-16(5-3-14)26(23,24)21-6-8-25-9-7-21/h2-5,10,12H,6-9,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIIMOIJQQRPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2564405.png)

![N-cyclopentyl-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2564408.png)

![2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2564411.png)
![{1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2564413.png)


![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564417.png)
![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2564418.png)
![N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2564419.png)
![1-(4-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one](/img/structure/B2564421.png)

